2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride
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Overview
Description
2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is an organic compound that features a nitrophenyl group, an acetic acid moiety, and a dipropylaminoethyl chain
Preparation Methods
The synthesis of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the alkylation of the nitrophenyl intermediate with a dipropylaminoethyl group. The final step involves the introduction of the acetic acid moiety, often through a carboxylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride can undergo various chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dipropylaminoethyl chain can interact with biological membranes, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride include other nitrophenyl derivatives and acetic acid analogs. What sets this compound apart is the presence of the dipropylaminoethyl chain, which can enhance its lipophilicity and membrane permeability. This unique feature can make it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(18(21)22)14(13)12-16(19)20;/h5-7H,3-4,8-12H2,1-2H3,(H,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCGNYEZSMQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543083 |
Source
|
Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-25-3 |
Source
|
Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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